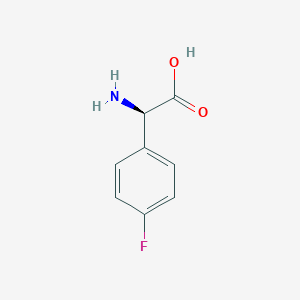

(R)-4-Fluorophenylglycine

描述

Significance in Contemporary Chemical and Pharmaceutical Research

(R)-4-Fluorophenylglycine serves as a crucial building block in the synthesis of a variety of biologically active molecules. chemimpex.com Its incorporation into peptides and other compounds can enhance their metabolic stability, binding affinity, and selectivity for specific receptors. chemimpex.com This makes it a valuable component in drug design processes, particularly in the development of therapeutics targeting neurological disorders. chemimpex.com

One of the key applications of this compound is in the study of protein and peptide structure and function. The fluorine atom acts as a sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique for elucidating molecular structure and dynamics. nih.govumn.edu By incorporating this compound into a peptide sequence, researchers can gain detailed insights into its conformation, alignment, and interactions with other molecules, such as cell membranes. nih.govumn.edu

Furthermore, the chiral nature of this compound is critical for its role as an intermediate in the synthesis of enantiomerically pure pharmaceuticals. nih.gov For instance, it is a valuable precursor in the production of Aprepitant, a medication used to prevent chemotherapy-induced nausea and vomiting. nih.gov

Academic Context and Historical Development of Fluorinated Amino Acids

The study of fluorinated amino acids has a rich history, with early investigations dating back to the mid-20th century. The first reports on the in vivo incorporation of fluorinated amino acids into proteins emerged in the late 1950s, where bacterial strains were shown to integrate p-Fluorophenylalanine into their proteins. d-nb.info This pioneering work laid the foundation for a burgeoning field of research focused on harnessing the unique properties of fluorine to modulate the structure and function of biological macromolecules.

The introduction of fluorine into amino acids was found to significantly impact their physicochemical properties, including hydrophobicity, pKa, and conformational preferences. acs.org These alterations, in turn, can influence the stability, folding, and biological activity of peptides and proteins into which they are incorporated. acs.orgrsc.org

Over the decades, synthetic methodologies for producing a wide array of fluorinated amino acids have advanced considerably, making these valuable compounds more accessible for research. acs.org The development of both chemical and enzymatic methods for the synthesis and resolution of fluorinated amino acids has been instrumental in their widespread application in medicinal chemistry, protein engineering, and materials science. benthamdirect.comresearchgate.net The "fluorous effect," which describes the unique interactions of highly fluorinated domains, has been exploited to enhance the thermal stability of enzymes and other proteins. d-nb.info

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 93939-74-3 | chemicalbook.comnih.govcookechem.com |

| Molecular Formula | C₈H₈FNO₂ | nih.gov |

| Molecular Weight | 169.15 g/mol | nih.gov |

| Appearance | White to light yellow crystal powder | chemicalbook.com |

| Boiling Point | 289.9±30.0 °C (Predicted) | chemicalbook.com |

| Density | 1.2345 (estimate) | chemicalbook.com |

| pKa | 1.90±0.10 (Predicted) | chemicalbook.com |

| Storage Temperature | Keep in dark place, Inert atmosphere, Room temperature | chemicalbook.com |

Detailed Research Findings

Synthesis of this compound

A prominent method for the production of enantiomerically pure this compound is through the enzymatic kinetic resolution of its racemic precursor. One such method involves the use of immobilized penicillin amidase to catalyze the resolution of racemic N-phenylacetyl-4-fluorophenylglycine. nih.gov In a reported study, this chemoenzymatic approach achieved a high conversion rate of 49.9% with an enantiomeric excess of over 99.9% for the desired (S)-α-amino-4-fluorobenzeneacetic acid (a related enantiomer) within three hours. nih.gov The unreacted (R)-N-phenylacetyl-4-fluorophenylglycine can then be isolated and the protecting group removed to yield the target compound. The optimal conditions for this enzymatic resolution were found to be a temperature of 40 °C and a pH of 9.5. nih.gov

Another approach is the "Dutch Resolution," where the racemate of 4-fluorophenylglycine is resolved using (+)-10-camphorsulfonic acid in the presence of phenylglycine. researchgate.net This process relies on the formation of mixed crystals of the diastereomeric salts. researchgate.net

Applications in Peptide and Protein Chemistry

The incorporation of this compound into peptides has been instrumental in structural biology, particularly in studies utilizing ¹⁹F NMR. The fluorine atom serves as a non-perturbative label that provides detailed information about the peptide's local environment. For instance, it has been used to study the conformation and alignment of membrane-associated peptides. nih.govumn.edu By systematically replacing amino acid residues with this compound, researchers can map the structure of peptides within lipid bilayers. nih.govumn.edu

These studies have revealed how peptides insert into and interact with membranes, providing insights into their biological functions, such as antimicrobial or fusogenic activities. The high sensitivity of ¹⁹F NMR allows for the detection of subtle conformational changes and interactions that would be difficult to observe with other techniques. ed.ac.uk The use of highly fluorinated peptides is also being explored for the development of ¹⁹F MRI imaging agents. nih.govumn.eduacs.orgacs.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2R)-2-amino-2-(4-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKFYKCYQEWQPTM-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00917028 | |

| Record name | Amino(4-fluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00917028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93939-74-3 | |

| Record name | D-(-)-4-Fluorophenylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93939-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorophenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093939743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amino(4-fluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00917028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-4-fluorophenylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for R 4 Fluorophenylglycine

Chiral Synthesis Approaches

The synthesis of enantiomerically pure (R)-4-Fluorophenylglycine is dominated by chiral synthesis strategies. These approaches can be broadly categorized into enzymatic and biotransformation methods, which harness the high selectivity of biological catalysts, and enantioselective organic transformations, which rely on chiral auxiliaries or catalysts.

Enzymatic Catalysis and Biotransformations

Biocatalysis offers a green and highly selective alternative to classical chemical methods for producing chiral compounds. pageplace.de Enzymes operate under mild conditions, minimizing issues like racemization and isomerization that can plague traditional syntheses. pageplace.de The inherent enantio- and regioselectivity of enzymes makes them ideal for generating optically pure amino acids like this compound. pageplace.de

Transamination reactions catalyzed by amine transaminases (ATAs) represent a direct and efficient route for asymmetric synthesis of amino acids from prochiral ketones. mdpi.com This method involves the transfer of an amino group from a donor molecule to a keto acid acceptor. mdpi.com In the context of 4-fluorophenylglycine synthesis, the precursor is 4-fluorophenylglyoxylic acid. Research has demonstrated the highly stereospecific transamination of this keto acid to produce (S)-4-fluorophenylglycine. acs.orgacs.org

While much of the specific research has focused on synthesizing the (S)-enantiomer, the discovery and engineering of (R)-selective amine transaminases offer a promising pathway for the direct asymmetric synthesis of this compound. mdpi.com The general strategy involves using an (R)-selective ATA to convert the ketone precursor directly into the desired (R)-amino acid with high enantiomeric purity. mdpi.com The efficiency of the conversion can be influenced by factors such as pH and substrate concentration, with optimal conditions often found around pH 9.0. mdpi.com

Table 1: Key Aspects of Transaminase-Catalyzed Synthesis

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Asymmetric synthesis from a prochiral ketone | mdpi.com |

| Precursor | 4-Fluorophenylglyoxylic acid | acs.orgacs.org |

| Enzyme Class | Amine Transaminase (ATA) | mdpi.com |

| Key Advantage | High stereospecificity | mdpi.comacs.org |

| Product Focus | Primarily (S)-4-Fluorophenylglycine in cited studies | acs.orgacs.org |

| Future Prospect | Use of (R)-selective ATAs for direct synthesis of (R)-enantiomer | mdpi.com |

A widely documented chemoenzymatic strategy for producing enantiopure 4-fluorophenylglycine is the kinetic resolution of a racemic mixture of N-phenylacetyl-4-fluorophenylglycine using an immobilized amidase (also known as penicillin amidase). nih.govijournals.cn This process relies on the enzyme's ability to selectively hydrolyze the amide bond of one enantiomer while leaving the other untouched. nih.gov Specifically, amidases have been used to selectively hydrolyze N-phenylacetyl-(S)-4-fluorophenylglycine to (S)-4-fluorophenylglycine, leaving the unreacted N-phenylacetyl-(R)-4-fluorophenylglycine, which can then be isolated and hydrolyzed chemically to yield the target (R)-enantiomer. nih.gov

The immobilization of the amidase on various supports, such as epoxy resins or metal-organic frameworks, is crucial for industrial application, as it enhances stability and allows for catalyst recycling. ijournals.cnresearchgate.net Studies show that this method can achieve near-perfect conversion (approaching 50%) with excellent enantiomeric excess (>99% e.e.) for the produced (S)-amino acid. nih.govijournals.cn The unreacted (R)-amide substrate can be recovered and subsequently converted to this compound. nih.gov

Table 2: Research Findings on Immobilized Amidase for Kinetic Resolution

| Enzyme/Support | Substrate & Concentration | Conditions (T, pH) | Time | Conversion | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|---|

| Immobilized Penicillin Amidase | N-phenylacetyl-4-fluorophenylglycine (80 g/L) | 40 °C, pH 9.5 | 3 h | 49.9% | >99.9% | nih.gov |

| Amidase on Metal-Organic Framework | N-phenylacetyl-4-fluorophenylglycine (300 mmol/L) | 40 °C, pH 9.0 | 3 h | 49.9% | >99.9% | ijournals.cn |

| Amidase on Epoxy Resin | N-phenylacetyl-4-fluorophenylglycine | 40 °C | - | 49.9% | 99.9% | researchgate.net |

Beyond transaminases and amidases, other stereospecific enzymatic reactions are employed in the synthesis of chiral amino acids. One notable method involves a hydantoinase/carbamoylase system. This two-enzyme cascade is a powerful tool for producing enantiopure D-amino acids, which often correspond to the (R)-configuration. The process starts with a racemic hydantoin (B18101) derivative, which is first enantioselectively hydrolyzed by a D-hydantoinase to an N-carbamoyl-D-amino acid. This intermediate is then hydrolyzed by a D-carbamoylase to yield the final D-amino acid. This approach allows for dynamic kinetic resolution, where the unreacted L-hydantoin can racemize in situ, theoretically enabling a 100% yield of the desired D-enantiomer.

Another fascinating stereospecific reaction is the enzymatic stereo-inversion of this compound to its (S)-enantiomer, which has been observed using whole cells of Nocardia corallina CGMCC 4.1037. researchgate.net While this particular transformation converts the desired (R)-enantiomer into its antipode, it highlights the existence of enzymes capable of acting specifically on the chiral center of 4-fluorophenylglycine and could potentially be engineered or applied in reverse for synthetic purposes.

Enantioselective Organic Transformations

While enzymatic methods are powerful, enantioselective organic transformations remain a cornerstone of chiral synthesis, providing robust and scalable routes to this compound.

Several asymmetric synthesis strategies have been developed for arylglycines. One effective method involves the stereocontrolled electrophilic amination of a chiral enolate. researchgate.net In an optimized approach, an arylacetamide based on (S,S)-(+)-pseudoephedrine as a chiral auxiliary is converted into its enolate, which then reacts with an electrophilic nitrogen source like di-tert-butylazodicarboxylate. This key step proceeds with high stereocontrol, leading to the target amino acid in just four steps with excellent yields and enantiomeric excesses greater than 99%. researchgate.net

Another advanced strategy utilizes a chiral Ni(II) complex of a Schiff base derived from glycine (B1666218) and a chiral ligand. beilstein-journals.org This complex serves as a glycine equivalent, which can be alkylated with high diastereoselectivity. For fluorinated aromatic amino acids, the complex is deprotonated and then reacted with a suitable fluorinated benzyl (B1604629) bromide. Subsequent hydrolysis of the alkylated complex liberates the desired amino acid with high enantiomeric purity. This method has been successfully applied to produce various fluorinated amino acids with enantiomeric excesses often exceeding 90-99% ee. beilstein-journals.org

Table 3: Comparison of Asymmetric Organic Synthesis Methods

| Method | Chiral Source | Key Reagent/Step | Typical Purity | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | (S,S)-(+)-pseudoephedrine | Electrophilic amination of arylacetamide enolate | >99% e.e. | researchgate.net |

| Chiral Catalyst/Complex | Chiral Ni(II) Schiff base complex | Asymmetric alkylation | 90% to >99% e.e. | beilstein-journals.org |

| Chiral Auxiliary | - | Electrophilic azidation of chiral imide enolates | - | globalauthorid.com |

Electrophilic Fluorination Mediated by Chiral Catalysts

The direct asymmetric electrophilic fluorination of precursors to α-amino acids represents a highly atom-economical approach to chiral α-fluoro α-amino acids. The development of chiral catalysts that can effectively control the stereochemical outcome of the fluorination reaction is paramount.

One notable advancement involves the use of cinchona alkaloids to mediate enantioselective electrophilic fluorination. Researchers have developed a new class of enantiopure fluorinating agents by modifying cinchona alkaloids in a single step. nih.gov These reagents have demonstrated high enantioselectivities in the synthesis of N-protected α-fluorophenylglycine derivatives, achieving enantiomeric excesses (ee) of up to 94%. nih.gov This method provides a direct route to the desired fluorinated amino acid derivatives with excellent stereocontrol. nih.gov

Another innovative strategy employs an anionic chiral phase-transfer catalyst. nih.gov This approach utilizes a chiral phosphate (B84403) catalyst to facilitate the enantioselective fluorocyclization of olefins with a cationic fluorinating agent. nih.gov The reactions proceed in high yield and with high stereoselectivity, offering a powerful and conceptually novel method for asymmetric fluorination. nih.gov While not yet specifically reported for the direct synthesis of this compound, the principle of using a chiral anionic catalyst to control the stereochemistry of a cationic fluorinating agent holds significant promise for this and other similar transformations. nih.gov

The following table summarizes key findings in electrophilic fluorination mediated by chiral catalysts:

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) |

| Modified Cinchona Alkaloids | N-protected phenylglycine derivatives | N-protected α-fluorophenylglycine derivatives | Up to 94% nih.gov |

| Chiral Phosphate (Anionic Phase-Transfer) | Olefins | Fluorocyclized products | High nih.gov |

Stereoselective Alkynylation of Ketoimines for Fluoroalkylated Amino Acids

The stereoselective addition of alkynes to ketoimines is a powerful method for constructing chiral propargylamines, which are valuable precursors to non-proteinogenic amino acids. acs.org This strategy has been successfully applied to the synthesis of various fluoroalkylated amino acids.

A general and efficient method for the highly enantioselective alkynylation of ketoimines has been developed using a zinc/1,1'-bi-2-naphthol (BINOL) catalyst system. acs.org This approach has been utilized for the synthesis of optically active quaternary propargylamines. nih.gov Another significant development is the rhodium-catalyzed direct enantioselective alkynylation of α-ketiminoesters. nih.gov

While the direct application of these methods to a 4-fluorophenyl substituted ketoimine for the synthesis of an this compound precursor has not been explicitly detailed in the provided context, these methodologies represent the state-of-the-art in the stereoselective synthesis of α-alkynyl α-amino acid derivatives. The adaptation of these catalytic systems to substrates bearing a 4-fluorophenyl group is a logical and promising extension for the synthesis of this compound.

Key catalytic systems for stereoselective alkynylation include:

| Catalyst System | Substrate Type | Product Type | Key Features |

| Zinc/BINOL | Ketoimines | Optically active propargylamines | High enantioselectivity acs.org |

| Rhodium/Phebox | α-Ketiminoesters | Enantioenriched α-alkynyl α-amino esters | Adaptable ligand system nih.gov |

Crystallization-Induced Asymmetric Transformation and Resolution Techniques

Crystallization-based resolution techniques are powerful tools for obtaining enantiomerically pure compounds from racemic mixtures. These methods exploit the different physical properties of diastereomeric salts or the ability of a system to undergo in-situ racemization coupled with selective crystallization of one enantiomer.

The classical method of resolution via diastereomeric salt formation remains a widely used and effective technique, particularly on an industrial scale. minia.edu.eg This process involves reacting a racemic mixture, such as DL-4-fluorophenylglycine, with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. minia.edu.eg These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. minia.edu.eg

For the resolution of 4-fluorophenylglycine, a common resolving agent is (+)-10-camphorsulfonic acid. researchgate.netresearchgate.net The separation of the resulting diastereomeric salts allows for the isolation of the desired (R)-enantiomer after liberation from the salt. The efficiency of this separation is a critical factor and is dependent on the choice of solvent and crystallization conditions. rsc.org

"Dutch Resolution" is an advancement in diastereomeric salt resolution that often provides higher yields and enantiomeric purities. researchgate.net This technique involves the use of a mixture of structurally related resolving agents, often referred to as a "family" of resolving agents, instead of a single one. researchgate.netresearchgate.net

A specific application of this method has been demonstrated for the resolution of racemic 4-fluorophenylglycine. researchgate.netresearchgate.net It was found that 4-fluorophenylglycine can be effectively resolved with (+)-10-camphorsulfonic acid only when an additive, such as DL- or D-(-)-phenylglycine, is included in the process. researchgate.netresearchgate.net This co-resolution process leads to the formation of mixed crystals of the (+)-10-camphorsulfonic acid salts of the D-(-)-enantiomers of both phenylglycine and 4-fluorophenylglycine. researchgate.netresearchgate.net The crystal lattice of these mixed salts can accommodate approximately 25–30% of the D-(-)-4-fluorophenylglycine molecules, leading to an efficient resolution. researchgate.netresearchgate.net The formation of these solid solutions is a key characteristic of the "Dutch Resolution" and has been confirmed by techniques such as differential scanning calorimetry (DSC) and X-ray powder diffraction. researchgate.net This method highlights the importance of nucleation inhibition and the formation of solid solutions in achieving efficient resolution. nih.gov

Crystallization-Induced Dynamic Resolution (CIDR) is a powerful technique that can theoretically afford a quantitative yield of a single enantiomer from a racemic mixture. researchgate.net This method combines the selective crystallization of one diastereomer with the in-situ racemization of the undesired enantiomer in the solution phase. researchgate.netsioc-journal.cn

The following table summarizes the key features of these crystallization-based resolution techniques:

| Technique | Principle | Application to 4-Fluorophenylglycine | Key Advantages |

| Diastereomeric Salt Formation | Separation of diastereomers with different solubilities. minia.edu.eg | Resolution with (+)-10-camphorsulfonic acid. researchgate.netresearchgate.net | Well-established, scalable. minia.edu.eg |

| "Dutch Resolution" | Use of a family of resolving agents to form mixed crystals. researchgate.netresearchgate.net | Co-resolution with phenylglycine and (+)-10-camphorsulfonic acid. researchgate.netresearchgate.net | Improved yield and enantiomeric purity. researchgate.net |

| Crystallization-Induced Dynamic Resolution | In-situ racemization of the unwanted enantiomer coupled with selective crystallization. researchgate.net | Resolution of its methyl ester; applicable in principle. researchgate.net | Potential for quantitative yield of a single enantiomer. researchgate.net |

Protective Group Strategies in Stereoselective Synthesis

In the multi-step synthesis of complex molecules like this compound, the use of protecting groups is indispensable. nih.gov These groups temporarily mask reactive functional groups, such as amines and carboxylic acids, to prevent unwanted side reactions and to direct the stereochemical outcome of subsequent transformations. nih.govresearchgate.net

The choice of protecting groups is critical as they can influence the reactivity of the substrate and the stereoselectivity of reactions. researchgate.netmdpi.com For amino acids, the amino group is commonly protected as a carbamate, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), while the carboxylic acid is often protected as an ester (e.g., methyl or benzyl ester).

In the context of the synthetic methods described above, specific protecting groups are employed. For instance, in the electrophilic fluorination mediated by cinchona alkaloids, the substrate is an N-protected phenylglycine derivative. nih.gov The nature of this N-protecting group can influence the efficiency and stereoselectivity of the fluorination step. Similarly, in the stereoselective alkynylation of ketoimines, the imine is typically derived from an amino ester, where both the amino and carboxyl groups are protected. nih.gov

Application of N-Boc Protection in Chiral Amino Acid Synthesis

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino function in amino acid and peptide synthesis. organic-chemistry.org In the context of this compound, the N-Boc protected form, (R)-N-Boc-4-Fluorophenylglycine, serves as a stable and versatile intermediate. cymitquimica.com

The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. organic-chemistry.org This protecting group is characterized by its stability under a wide range of nucleophilic and basic conditions, which allows for selective chemical modifications at other parts of the molecule. organic-chemistry.org Crucially, the Boc group is orthogonal to the base-labile Fmoc group and can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), without compromising the stereochemistry of the chiral center. organic-chemistry.org This attribute makes (R)-N-Boc-4-Fluorophenylglycine a key building block in the synthesis of peptides and other bioactive molecules where the introduction of a fluorinated phenylglycine moiety is desired for enhancing biological activity. cymitquimica.comchemimpex.com

Table 1: Properties of (R)-N-Boc-4-Fluorophenylglycine

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 196707-32-1 | cymitquimica.com |

| Molecular Formula | C₁₃H₁₆FNO₄ | cymitquimica.com |

| Molecular Weight | 269.27 g/mol | cymitquimica.com |

| Appearance | Solid | cymitquimica.com |

| Typical Purity | 95% - 98% | cymitquimica.comfishersci.com |

Emerging Synthetic Strategies for Fluorinated Amino Acids

Recent advancements in synthetic organic chemistry have provided powerful new tools for the synthesis of complex fluorinated amino acids, moving beyond classical methods. nih.gov These strategies offer improved efficiency, selectivity, and functional group tolerance.

Photocatalytic and Palladium Cross-Coupling Approaches

Photocatalytic methods have emerged as a mild and powerful strategy for amino acid modification and synthesis. rsc.org These reactions utilize visible light to generate reactive radical intermediates under ambient conditions, which is ideal for modifying sensitive biomolecules. rsc.orgacs.org For instance, photoredox-catalyzed carbofluorination of dehydroalanine (B155165) derivatives has been developed to produce α-fluoro-α-amino acids. nih.gov This approach uses an organic photocatalyst to generate an alkyl radical, which adds to the dehydroalanine, followed by fluorination of the resulting radical intermediate. nih.gov Such metal-free methods are attractive for their mild conditions and tolerance of various functional groups. nih.gov

Palladium-catalyzed cross-coupling reactions represent a versatile and widely used methodology for forming carbon-carbon bonds. nih.govnobelprize.org These reactions have been extensively applied to the synthesis of unnatural amino acids. nih.govresearchgate.net Strategies like the Suzuki and Negishi cross-coupling reactions can be used to couple halo-amino acid precursors with various partners to create fluorinated aromatic amino acids. nih.gov The mechanism typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with an organoboron or organozinc reagent, and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. nobelprize.org The mild reaction conditions and high functional group tolerance make these methods highly valuable in pharmaceutical synthesis. researchgate.net

Table 3: Overview of Emerging Catalytic Strategies

| Strategy | Key Features | Example Application | Source(s) |

|---|---|---|---|

| Photocatalysis | Mild, metal-free (often), uses visible light, radical-based mechanisms. | Carbofluorination of dehydroalanine to give α-fluoro-α-amino acids. | rsc.orgnih.gov |

| Pd Cross-Coupling | Versatile C-C bond formation, high functional group tolerance, various named reactions (Suzuki, Negishi). | Synthesis of fluorinated bi-aryl amino acids from halo-amino acid precursors. | nih.govnobelprize.orgnih.gov |

Nucleophilic Aromatic Substitution (SNAr) in Fluorinated Amino Acid Synthesis

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings. The classic SNAr mechanism involves a two-step addition-elimination process. libretexts.org A nucleophile attacks an electron-deficient aromatic ring (typically activated by electron-withdrawing groups like -NO₂) at the carbon bearing a leaving group (like fluorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is expelled, restoring the aromaticity.

This strategy has been applied to the synthesis of fluorinated amino acids. For example, a fluorinated benzotriazole (B28993) amino acid was synthesized by reacting an amine with 4-fluoro-3-nitrobenzotrifluoride (B105636) in an SNAr reaction. nih.gov More advanced methods are being developed to perform SNAr on non-activated or electron-rich fluoroarenes, which are typically unreactive. rsc.orgnih.gov One such approach utilizes organic photoredox catalysis to generate a cation radical from the unactivated fluoroarene, which dramatically accelerates the nucleophilic attack. nih.gov

Metal-Mediated C(sp³)-H Direct Fluorination

Directly converting a C-H bond to a C-F bond is a highly desirable transformation that avoids the need for pre-functionalized starting materials. Transition-metal-catalyzed C(sp³)–H fluorination has become an efficient strategy for synthesizing fluorinated molecules, including amino acids. nsf.gov

A prominent approach involves palladium(II)-catalyzed β-C(sp³)–H fluorination of α-amino acid derivatives. researchgate.netacs.org These reactions often employ a directing group covalently attached to the amino acid's nitrogen atom, which positions the palladium catalyst in proximity to the target C-H bond. nsf.gov A palladacycle intermediate is formed, which then reacts with an electrophilic fluorine source, such as Selectfluor, to generate a high-valent Pd(IV) species. researchgate.netacs.org The final C-F bond is formed via reductive elimination. acs.org This method allows for highly site- and diastereoselective fluorination of unactivated methylene (B1212753) C(sp³)–H bonds. researchgate.netacs.org Recent advances include the use of transient directing groups, which are formed in situ and avoid the need for extra synthetic steps to install and remove the directing group. nih.gov

Stereochemical Characterization and Enantiopurity Analysis

Spectroscopic Techniques for Stereoisomer Differentiation

Spectroscopic methods are fundamental in elucidating the three-dimensional structure of chiral molecules like (R)-4-fluorophenylglycine. These techniques provide detailed information about the connectivity of atoms and their spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

One common approach is the use of chiral shift reagents (CSRs), often lanthanide-based complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]). organicchemistrydata.orgrsc.org When a chiral molecule such as this compound interacts with a chiral shift reagent, it forms transient diastereomeric complexes. These diastereomers have different magnetic environments, leading to separate, distinguishable signals in the NMR spectrum for the R and S enantiomers. nanalysis.comorganicchemistrydata.org This allows for the determination of enantiomeric purity by integrating the corresponding signals. organicchemistrydata.orglibretexts.org The magnitude of the chemical shift difference (ΔΔδ) between the enantiomers depends on the specific reagent and the structure of the analyte. rsc.org

Another method involves the use of chiral derivatizing agents (CDAs). nanalysis.com By reacting the enantiomeric mixture with a chiral agent, stable diastereomers are formed which can then be distinguished by standard NMR. nanalysis.com

Application of ¹⁹F NMR Spectroscopy for Environmental and Conformational Probing

The presence of a fluorine atom in this compound makes ¹⁹F NMR spectroscopy an exceptionally valuable tool. The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity. nih.govwikipedia.org A key advantage of ¹⁹F NMR is the large chemical shift range, which is about 100 times larger than for ¹H NMR, offering superior signal resolution. nih.govwikipedia.org

The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment. nih.gov This sensitivity makes it an excellent probe for conformational changes and interactions with other molecules. nih.govbeilstein-journals.org For instance, when this compound is incorporated into a peptide, the ¹⁹F NMR signal can report on the peptide's conformation, its binding to membranes, and any subsequent structural changes. nih.gov Solid-state ¹⁹F NMR can be used on macroscopically oriented samples to determine the structure, alignment, and mobility of peptides containing the 4-fluorophenylglycine label. nih.gov

The ¹⁹F chemical shift is a key parameter in these studies. Below is a table of typical ¹⁹F NMR chemical shift ranges for various fluorine-containing functional groups, referenced against CFCl₃.

| Type of Compound | Chemical Shift Range (ppm) Relative to neat CFCl₃ |

| -F-C=O | -70 to -20 |

| -CF₃- | +40 to +80 |

| -CF₂- | +80 to +140 |

| -CF- | +140 to +250 |

| -ArF- (Aryl Fluoride) | +80 to +170 |

| Data sourced from Bruker Almanac and other compilations. ucsb.edu |

Chromatographic Methodologies for Enantiomeric Purity Assessment

Chromatographic techniques are essential for the physical separation of enantiomers and the precise quantification of enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) for Epimer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers. To separate the R and S forms of 4-fluorophenylglycine, a chiral stationary phase (CSP) is required. The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation.

Research has demonstrated the successful separation of epimers of peptides containing 4-fluorophenylglycine using reversed-phase HPLC. nih.gov This separation is crucial, as the synthesis of peptides incorporating this amino acid can sometimes be accompanied by racemization. nih.gov In some cases, resolution of racemic 4-fluorophenylglycine can be achieved through crystallization-induced methods, sometimes in the presence of other amino acids like phenylglycine. researchgate.net

Hyphenated Techniques (e.g., HPLC-MS/MS) for Derivative Confirmation

For unambiguous confirmation of the structure of separated enantiomers or their derivatives, hyphenated techniques are employed. Combining HPLC with tandem mass spectrometry (HPLC-MS/MS) provides both separation and detailed structural information. After the enantiomers are separated by the HPLC column, they are introduced into the mass spectrometer. The parent ion corresponding to the protonated or deprotonated molecule is selected and fragmented, producing a characteristic pattern of daughter ions. This fragmentation pattern serves as a molecular fingerprint, confirming the identity and structure of the compound. While specific examples for this compound are not detailed in the provided search results, this technique is a standard and powerful tool for the confirmation of derivatives of complex organic molecules.

Advanced Diffraction Techniques for Absolute Configuration Determination

While spectroscopic and chromatographic methods can distinguish between enantiomers and determine their relative amounts, establishing the absolute configuration (i.e., definitively assigning the R or S label) often requires more advanced techniques.

Single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of a chiral molecule. This technique requires the formation of a high-quality single crystal of the enantiomerically pure compound, sometimes as a salt with a known chiral counter-ion. researchgate.net The way the crystal diffracts X-rays allows for the creation of a three-dimensional electron density map, from which the precise spatial arrangement of every atom in the molecule can be determined, thus unambiguously establishing its absolute stereochemistry.

X-ray Crystal Structure Determination of Diastereomeric Salts and Derivatives

The formation of diastereomeric salts by reacting a racemic mixture of 4-fluorophenylglycine with a chiral resolving agent is a cornerstone of its enantiomeric resolution. X-ray crystallography plays a pivotal role in elucidating the three-dimensional structures of these salts, which is essential for understanding the mechanism of chiral recognition at a molecular level.

A notable example is the "Dutch Resolution" method, where racemic 4-fluorophenylglycine is resolved using (+)-10-camphorsulfonic acid in the presence of phenylglycine. acs.orgresearchgate.netresearchgate.net In this process, mixed crystals are formed which are composed of the (+)-10-camphorsulfonic acid salts of the D-(-)-enantiomers of both phenylglycine and 4-fluorophenylglycine. acs.orgresearchgate.net X-ray crystal structure determination has been a key technique, alongside differential scanning calorimetry (DSC) and powder diffraction, to confirm the formation of a solid solution in these mixed crystals. acs.orgresearchgate.net The crystal structure reveals that in the lattice of the D-(-)-phenylglycine salt, a certain percentage of the phenylglycine molecules can be substituted by D-(-)-4-fluorophenylglycine molecules. acs.org This random substitution is a characteristic of a solid solution and is fundamental to the success of this resolution technique.

The analysis of the crystal structures of such diastereomeric salts provides invaluable data on intermolecular interactions, such as hydrogen bonding and packing arrangements, that govern the differential solubility of the diastereomers, a critical factor for efficient resolution. While specific crystallographic data for a wide range of this compound diastereomeric salts is not broadly published in readily accessible databases, the principles of their analysis are well-established in the field of stereochemistry. The Cambridge Crystallographic Data Centre (CCDC) serves as a repository for such crystal structure information. uiowa.edudatacc.orgcam.ac.uk

| Method | Application to this compound | Key Findings |

| X-ray Single Crystal Diffraction | Determination of the absolute configuration of diastereomeric salts formed with chiral resolving agents. | Provides unequivocal proof of the stereochemistry (R or S) by solving the three-dimensional crystal structure. iastate.edu |

| "Dutch Resolution" Analysis | Characterization of mixed crystals of 4-fluorophenylglycine and phenylglycine salts with (+)-10-camphorsulfonic acid. acs.orgresearchgate.net | Confirmed the formation of a solid solution, where D-(-)-4-fluorophenylglycine substitutes D-(-)-phenylglycine in the crystal lattice. acs.org |

Microcrystal Electron Diffraction (MicroED) for Stereoisomer Identification

Microcrystal Electron Diffraction (MicroED) is a rapidly emerging cryo-electron microscopy technique that has proven to be a powerful tool for the structural elucidation of small molecules, including chiral pharmaceuticals, from nanocrystals that are too small for conventional X-ray diffraction. nih.govrsc.org This method is particularly valuable for determining the absolute stereochemistry of chiral compounds. nih.govresearchgate.net

The principle of using MicroED for stereoisomer identification often involves the formation of a salt with a chiral counterion of a known absolute configuration. rsc.org This creates a diastereomeric pair, and the resulting crystal structure, determined by MicroED, allows for the unambiguous assignment of the unknown stereocenter relative to the known one. rsc.orgresearchgate.net Although a specific application of MicroED to this compound has not been detailed in the reviewed literature, the methodology is directly applicable.

Recent studies have demonstrated the successful determination of the absolute configuration of various chiral active pharmaceutical ingredients (APIs) using MicroED. nih.govrsc.org The technique's ability to work with crystalline powders and very small crystals significantly accelerates the drug development process by providing crucial stereochemical information rapidly. researchgate.net Dynamical refinement of the MicroED data is a promising approach for the direct determination of absolute stereochemistry without the need for a chiral reference. nih.gov

| Technique | Principle | Relevance for this compound |

| Microcrystal Electron Diffraction (MicroED) | Electron diffraction from continuously rotating nanocrystals to determine crystal structures. escholarship.org | Can determine the absolute configuration from crystals that are too small for X-ray diffraction. nih.gov |

| MicroED with Chiral Salts | Formation of a diastereomeric salt with a known chiral counterion to determine the unknown stereocenter. rsc.org | A viable method to confirm the 'R' configuration of 4-fluorophenylglycine by co-crystallization with a known chiral acid or base. |

Powder Diffraction Analysis in Solid Solution Behavior

Powder X-ray diffraction (PXRD) is a non-destructive analytical technique used for the characterization of crystalline materials. iastate.eduwikipedia.org It is particularly useful for phase identification, determining lattice parameters, and analyzing mixtures of crystalline solids. wikipedia.org

In the context of this compound, powder diffraction has been instrumental in characterizing the solid-solution behavior observed during the "Dutch Resolution". acs.orgresearchgate.net A solid solution is a solid-state solution of one or more solutes in a solvent, where the crystal structure of the solvent remains unchanged by substitution of its components. researchgate.net In the case of the resolution of 4-fluorophenylglycine, the D-(-)-phenylglycine-(+)-10-camphorsulfonate salt acts as the host lattice, and D-(-)-4-fluorophenylglycine is incorporated into it.

The powder diffraction pattern of the resulting mixed crystals is characteristic of a single crystalline phase, not a simple physical mixture of two different salts. The peak positions in the diffractogram may shift slightly depending on the composition of the solid solution, but no new sets of peaks corresponding to a second phase are observed. This provides strong evidence for the formation of a homogeneous solid solution. acs.orgresearchgate.net The analysis of these powder patterns, often in conjunction with techniques like DSC, is crucial for understanding and optimizing the resolution process. acs.org

| Analysis Technique | Observation in 4-Fluorophenylglycine Resolution | Interpretation |

| Powder X-ray Diffraction (PXRD) | The diffraction pattern of the mixed crystals shows a single set of peaks. acs.org | Indicates the formation of a single-phase solid solution, not a physical mixture of two distinct diastereomeric salts. |

| Differential Scanning Calorimetry (DSC) | A single melting point is observed for the mixed crystals, which varies with composition. acs.org | Supports the conclusion of a solid solution, as a physical mixture would typically show two distinct melting points. |

Applications As a Chiral Building Block in Advanced Organic Synthesis

Incorporation into Peptidic Structures

The introduction of (R)-4-Fluorophenylglycine into peptide chains has profound effects on their structure and function. This has led to its widespread use in peptide and protein engineering.

In the context of antimicrobial peptides like gramicidin (B1672133) S, which has a cyclic β-sheet structure, both L- and D-isomers of 4-fluorophenylglycine could be accommodated on its hydrophobic face, indicating its versatility in different secondary structures. nih.gov Furthermore, research on fusogenic peptides has shown that hydrophobic sites can tolerate the incorporation of 4-fluorophenylglycine. nih.gov The similar activities observed between pairs of epimers suggest that the peptide may adopt a less structured conformation in its fusogenic transition state. nih.gov

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess improved pharmacological properties, such as enhanced stability and bioavailability. nih.govjocpr.com The incorporation of this compound is a key strategy in the rational design of these molecules. nih.gov By introducing conformational constraints, this amino acid helps to lock the peptide into a bioactive conformation, which can lead to increased affinity for its biological target. beilstein-journals.org

The design of peptidomimetics often involves modifying the peptide backbone to create analogues with improved characteristics. frontiersin.org The use of non-natural amino acids like this compound allows for the creation of conformationally restricted analogues that can overcome the limitations of natural peptides, such as susceptibility to enzymatic degradation. nih.govfrontiersin.org These peptidomimetics can be designed to mimic specific secondary structures, such as α-helices or β-sheets, which are crucial for many protein-protein interactions. frontiersin.org

The fluorine atom in this compound serves as a highly sensitive label for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govd-nb.info This technique offers several advantages for studying peptide structure and dynamics, including the 100% natural abundance of the ¹⁹F isotope, its high NMR sensitivity, and the absence of a natural background signal in biological systems. d-nb.info This allows for rapid and high-quality biophysical investigations even at low concentrations of the labeled peptide. d-nb.info

¹⁹F NMR has been successfully employed to analyze the structure of membrane-associated peptides. nih.govdntb.gov.ua By incorporating 4-fluorophenylglycine, researchers can gain insights into the peptide's orientation, alignment, and mobility within a lipid bilayer. nih.govd-nb.info For example, solid-state ¹⁹F NMR studies on macroscopically oriented samples of the antimicrobial peptide PGLa labeled with L-4-fluorophenylglycine revealed details about its interaction with and alignment within lipid membranes. nih.gov The technique can also be used to determine the oligomeric state of peptides in a membrane environment by measuring magnetization transfer between ¹⁹F spins on different molecules. meihonglab.com

| Research Finding | Peptide/Molecule Studied | Technique Used | Key Outcome |

| Modulation of helical fold nih.gov | Antimicrobial peptide PGLa | Biological activity assays | Incorporation of D-4F-Phg reduced biological activity by interfering with the α-helical structure. |

| Tolerance in hydrophobic sites nih.gov | Fusogenic peptide "B18" | Vesicle fusion assays | Hydrophobic regions of the peptide accommodated 4F-Phg labeling without significant loss of function. |

| Structural analysis in membranes nih.gov | Antimicrobial peptide PGLa | Solid-state ¹⁹F NMR | Characterized the interaction and alignment of the peptide with uncharged and negatively charged membranes. |

| Determination of oligomerization meihonglab.com | β-hairpin antimicrobial peptide, protegrin-1 | ¹⁹F spin diffusion MAS NMR | Determined that the peptide is almost completely dimerized in POPC bilayers at a specific concentration. |

Role in the Synthesis of Complex Bioactive Molecules

Beyond its use in peptides, this compound is a valuable intermediate in the synthesis of a broader range of bioactive compounds, including pharmaceuticals.

The unique properties of this compound make it an attractive starting material for the discovery of novel drug candidates. guidechem.com Natural products have historically been a rich source of new drugs, and the modification of natural product scaffolds is a common strategy in drug discovery. nih.govmdpi.com By incorporating this compound into new molecular frameworks, medicinal chemists can explore new chemical space and develop compounds with potentially improved therapeutic profiles. For example, the L-enantiomer, L-4-Fluorophenylglycine, has shown antidepressant-like effects in animal models, suggesting that derivatives of fluorophenylglycine could be explored for treating psychiatric disorders. nih.gov The ability to introduce a fluorine atom and a defined stereocenter via this compound provides a powerful tool for generating new lead compounds in drug discovery programs. guidechem.com

Application in the Synthesis of Specific Compound Classes (e.g., Emodin (B1671224) Derivatives)

The utility of this compound as a chiral building block is notably demonstrated in the synthesis of novel derivatives of emodin, a naturally occurring anthraquinone (B42736) with a range of biological activities, including anti-tumor effects. rsc.org To enhance the therapeutic properties and explore structure-activity relationships, researchers have synthesized a series of emodin derivatives by linking various amino acids to the emodin scaffold. rsc.org

In one such study, (R)-N-Boc-4-fluorophenylglycine was used to create a novel emodin conjugate. The synthesis involved a multi-step process beginning with the alkylation of emodin to introduce a linker, followed by a coupling reaction with the protected amino acid. rsc.org Specifically, emodin was first reacted with 2-iodoethanol (B1213209) to produce an alcohol intermediate. This intermediate was then coupled with (R)-N-Boc-4-fluorophenylglycine using standard peptide coupling conditions (DCC/DMAP) to yield the final emodin-amino acid conjugate. rsc.org

The resulting derivative, compound 3u , incorporates the chiral this compound moiety, which can influence the biological activity and pharmacokinetic profile of the parent emodin molecule. The synthesis of this specific derivative highlights how this compound can be integrated into complex natural product scaffolds to generate new chemical entities with potential for improved pharmacological properties. rsc.org

| Reactant 1 | Reactant 2 | Key Reagents | Product | Yield |

|---|---|---|---|---|

| Emodin-linker intermediate | (R)-N-Boc-4-fluorophenylglycine | DCC, DMAP | Compound 3u (Emodin-(R)-4-fluorophenylglycine conjugate) | 45% |

Contribution to Asymmetric Organocatalysis

This compound has also made contributions to the burgeoning field of asymmetric organocatalysis, which utilizes small, metal-free organic molecules to catalyze chemical reactions enantioselectively. Current time information in Bangalore, IN.uva.nl Its rigid structure and available functional groups make it an attractive starting material for the design of novel catalyst scaffolds.

As a Chiral Auxiliary in Catalytic Systems

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, after which it is removed. numberanalytics.comblogspot.com While this compound is a well-established chiral building block that becomes a permanent part of the final molecular structure, its application as a removable chiral auxiliary in catalytic systems is not extensively documented in scientific literature. The primary role observed for this compound is as a precursor for more complex structures, including the permanent scaffolds of organocatalysts, rather than as a transient, directing group for substrates in catalytic reactions. Its structural analog, (R)-phenylglycinol, has been used as a chiral auxiliary in reactions like the Strecker synthesis to produce chiral amino acids, demonstrating the potential of this structural class of compounds in such applications. researchgate.net However, specific examples detailing the attachment, diastereoselective control, and subsequent cleavage of an this compound-based auxiliary in a catalytic process are not prominently featured in available research.

Development of Novel Organocatalytic Scaffolds

A more significant contribution of this compound to organocatalysis lies in its use as a foundational element for the construction of novel catalyst scaffolds. By incorporating this chiral amino acid into a larger molecular framework, researchers have developed powerful organocatalysts for key asymmetric reactions. Current time information in Bangalore, IN.rsc.org

A notable example is the development of chiral primary-secondary diamine catalysts based on a bispidine framework, which is derived from L-4-fluorophenylglycine (this compound). rsc.orgnih.gov Bispidines are rigid bicyclic amines whose conformation can be precisely controlled, making them excellent platforms for creating effective asymmetric catalysts.

These L-4-fluorophenylglycine-derived bispidine catalysts have proven highly effective in promoting the asymmetric Michael addition of ketones to nitroolefins and alkylidene malonates. rsc.org The Michael addition is a fundamental carbon-carbon bond-forming reaction, and controlling its stereochemistry is of great importance in organic synthesis. buchler-gmbh.com

| Reaction Type | Substrates | Catalyst System | Key Outcomes |

|---|---|---|---|

| Michael Addition | Ketones and Nitroalkenes | L-4-Fluorophenylglycine-derived bispidine | High Yields (up to 99%) |

| Michael Addition | Ketones and Alkylidene malonates | L-4-Fluorophenylglycine-derived bispidine | High Diastereoselectivity (up to 99:1 dr) and Enantioselectivity (up to 97% ee) |

The success of this catalyst system demonstrates how the specific stereochemistry and electronic properties of this compound can be translated into a highly efficient and selective organocatalytic scaffold, capable of facilitating challenging asymmetric transformations under mild conditions. rsc.org

Mechanistic and Computational Investigations

Reaction Mechanism Elucidation in Stereoselective Transformations

The precise stereochemical and conformational attributes of (R)-4-fluorophenylglycine and its derivatives can influence the mechanisms of reactions in which they participate. For instance, the racemization of phenylglycines is thought to proceed through a carbanion or enolate intermediate, which is stabilized by the delocalization of the negative charge into the aromatic ring. Electron-withdrawing or -donating substituents on the phenyl ring can further stabilize or destabilize this intermediate, thereby affecting the rate of racemization. rsc.org

Computational Modeling of Molecular Interactions

Computational modeling has become an indispensable tool for understanding and predicting the behavior of molecules like this compound at the atomic level. scielo.org.mxnih.govnih.govsrce.hr These methods allow for the investigation of molecular interactions that are often difficult to probe experimentally.

Ligand-Receptor Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, as well as the strength of that interaction. nih.govresearchgate.net This method is widely used in drug discovery to screen potential drug candidates and to optimize their binding to a biological target. nih.govnih.gov The process involves a search algorithm to generate various poses of the ligand in the receptor's binding site and a scoring function to evaluate the fitness of each pose. nih.govresearchgate.net

For instance, docking studies can be employed to understand how this compound or peptides containing this amino acid interact with their biological targets. mdpi.com The accuracy of these predictions depends on the quality of the receptor's 3D structure and the sophistication of the docking algorithm and scoring function. scielo.org.mxresearchgate.net

Theoretical Studies of Binding Affinity and Selectivity

For example, theoretical calculations can explain why a binder is selective for one ligand over other structurally similar molecules by quantifying the energetic penalty associated with the loss of specific interactions. bakerlab.org These studies are crucial for the rational design of molecules with high affinity and specificity for a particular target. bakerlab.org

Conformational Analysis of Fluorinated Amino Acid Derivatives

The introduction of fluorine into amino acids can have a profound impact on their conformational preferences, which in turn can influence the structure and function of peptides and proteins incorporating these modified residues. beilstein-journals.orgbeilstein-journals.orgnih.gov

Impact of Fluorine on Conformational Preferences and Amide Bond Isomerization

The high electronegativity of fluorine creates a highly polarized C-F bond, leading to significant electrostatic and hyperconjugative interactions that can dictate the molecule's conformation. nih.gov In fluorinated proline analogs, for example, the fluorine substituent has been shown to enforce a specific pucker on the pyrrolidine (B122466) ring and to influence the cis/trans isomerization of the preceding peptide bond. nih.govd-nb.infobeilstein-journals.org These conformational effects are a direct result of the stereoelectronic interactions involving the fluorine atom. nih.gov

Studies on 1,5-diaryl-3-oxo-1,4-pentadiene derivatives have also shown that the introduction of a fluorine atom can lead to significant conformational variations compared to the non-fluorinated compound. mdpi.com

Stereoelectronic Effects in Fluorinated Systems

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms in a molecule. wikipedia.org In fluorinated systems, these effects are particularly important due to the unique properties of the C-F bond. beilstein-journals.orgnih.gov The gauche effect, for instance, describes the tendency of certain molecules to adopt a gauche conformation, despite potential steric hindrance, due to stabilizing orbital interactions. wikipedia.org

Hyperconjugation, another key stereoelectronic effect, involves the donation of electron density from a filled bonding or non-bonding orbital to an adjacent empty antibonding orbital. wikipedia.org In fluorinated compounds, interactions such as σ(C-H) → σ*(C-F) can significantly influence conformational preferences. wikipedia.org These effects are not merely a combination of steric and electronic effects but are a distinct class of interactions that play a crucial role in determining the structure and reactivity of organofluorine compounds. wikipedia.org

常见问题

Q. What are the common synthetic routes for (R)-4-Fluorophenylglycine, and what factors influence enantiomeric purity?

Methodological Answer: The chemoenzymatic synthesis using nitrilase catalysts is a prominent method. Key steps include:

- Substrate preparation : Benzaldehyde and KCN are reacted to form the precursor.

- Enzyme selection : Nitrilase with high enantioselectivity for the (R)-enantiomer is employed.

- Optimization : Adjusting pH (8.0) and temperature (20°C) enhances yield and enantiomeric excess (>99%).

- Validation : Chiral HPLC or capillary electrophoresis confirms purity .

Q. How is this compound characterized structurally, and what spectroscopic techniques are most effective?

Methodological Answer:

- 19F NMR : Identifies fluorine-environment interactions; samples are dissolved in deuterated solvents (e.g., D2O) and analyzed at 470 MHz.

- Circular Dichroism (CD) : Assesses conformational changes in peptides incorporating the compound; calcium fluoride microcells enable synchrotron radiation CD spectroscopy.

- X-ray crystallography : Requires high-purity crystals grown via vapor diffusion for resolving stereochemistry .

Q. What role does this compound play in mutasynthesis studies of nonribosomal peptide synthetases (NRPS)?

Methodological Answer: It serves as an alternative substrate to probe A-domain specificity. Steps include:

- Gene manipulation : Modify NRPS modules to test substrate flexibility.

- Precursor feeding : Introduce this compound into bacterial cultures (e.g., Streptomyces spp.).

- Product analysis : Use LC-MS or MALDI-TOF to detect fluorinated peptide derivatives .

Advanced Research Questions

Q. How can machine learning models like PARASECT predict the incorporation efficiency of this compound in NRPS systems?

Methodological Answer:

- Model training : Use substrate fingerprints (e.g., atomic connectivity, hydrophobicity) from known A-domain substrates.

- Querying : Input this compound’s structural descriptors despite fluorine’s absence in training data.

- Validation : Compare predictions (e.g., 75.5% incorporation probability) with mutasynthesis outcomes via HPLC-MS .

Q. How can researchers resolve contradictions in reported enzymatic activity of this compound across different NRPS A-domains?

Methodological Answer:

- Comparative structural analysis : Use homology modeling (e.g., SWISS-MODEL) to identify active-site residues influencing substrate binding.

- Mutational studies : Introduce point mutations (e.g., Y302A in A-domains) to test steric or electronic effects.

- Kinetic assays : Measure kcat/Km values under standardized conditions (pH 7.5, 30°C) .

Q. What experimental strategies optimize the enzymatic synthesis of this compound for high yield and scalability?

Methodological Answer:

- Biocatalyst engineering : Use directed evolution to enhance nitrilase thermostability or solvent tolerance.

- Reactor design : Employ continuous-flow systems with immobilized enzymes to improve substrate conversion.

- Process monitoring : Track enantiomeric excess in real-time via inline FTIR or polarimetry .

Q. How does incorporating this compound into antimicrobial peptides enhance their amphiphilic profile?

Methodological Answer:

- Peptide design : Integrate the compound into β-stranded peptides to modulate hydrophobicity.

- Activity testing : Use microtitre plate assays with resazurin to measure MIC against Gram-negative bacteria.

- Structural analysis : CD spectroscopy (e.g., at 190–250 nm) confirms α-helix-to-β-sheet transitions .

Q. What methodologies address enantiomeric impurities during this compound synthesis?

Methodological Answer:

- Dynamic kinetic resolution : Combine racemase and nitrilase enzymes to convert undesired (S)-enantiomers.

- Chromatographic separation : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for preparative-scale purification.

- Quality control : Validate purity via chiral GC-MS with heptafluorobutyryl derivatization .

Data Analysis and Contradiction Resolution

Q. How should researchers analyze discrepancies in fluorinated peptide yields between computational predictions and experimental results?

Methodological Answer:

- Error source identification : Compare PARASECT’s substrate descriptors (e.g., lacking fluorine parameters) with experimental conditions.

- Sensitivity analysis : Vary fluorine’s electronegativity in simulations to assess model robustness.

- Cross-validation : Use bootstrap sampling to quantify prediction uncertainty .

Q. What statistical frameworks are suitable for longitudinal studies on this compound’s stability in biological systems?

Methodological Answer:

- Panel data modeling : Apply structural equation modeling (SEM) to track degradation kinetics across timepoints (e.g., T1, T2, T3).

- Bootstrapping : Resample data (n=1000 iterations) to estimate confidence intervals for half-life calculations.

- Covariate adjustment : Control for variables like pH and temperature using mixed-effects models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。